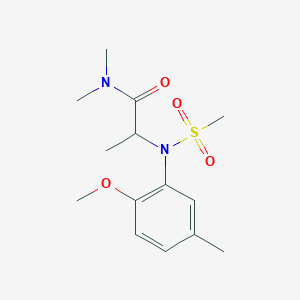![molecular formula C18H16Cl2N6O B4461184 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B4461184.png)
2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide
Descripción general
Descripción
2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. PD173074 was first identified as a potent inhibitor of fibroblast growth factor receptor 1 (FGFR1), a member of the receptor tyrosine kinase family that is frequently overexpressed in various types of cancer. In
Mecanismo De Acción
2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide is a selective inhibitor of FGFR1, which plays a key role in the regulation of cell growth, differentiation, and survival. FGFR1 is frequently overexpressed in various types of cancer, and its overexpression is associated with poor prognosis. 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide binds to the ATP-binding site of FGFR1 and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects
2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide has been shown to reduce tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide is a potent and selective inhibitor of FGFR1, which makes it a valuable tool for studying the role of FGFR1 in cancer. However, 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has low bioavailability and a short half-life in vivo, which limits its effectiveness as a therapeutic agent.
Direcciones Futuras
Future research on 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide should focus on improving its pharmacokinetic properties, such as solubility, bioavailability, and half-life, to enhance its effectiveness as a therapeutic agent. It should also investigate its potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanisms underlying the resistance to 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide and to identify biomarkers that can predict its efficacy in cancer patients.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and bladder cancer cells. 2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide has also been shown to inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
2,4-dichloro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N6O/c19-12-1-2-14(15(20)11-12)18(27)23-10-9-22-16-3-4-17(26-25-16)24-13-5-7-21-8-6-13/h1-8,11H,9-10H2,(H,22,25)(H,23,27)(H,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPKCPZYZMELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4461101.png)

![4-(1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B4461125.png)

![1-(4-fluorobenzyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4461133.png)
![2-(2-furylmethyl)-6-(2-phenylethyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B4461138.png)
![N-(5-chloro-2-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4461145.png)


![methyl N-{[(2-furylmethyl)amino]carbonyl}valinate](/img/structure/B4461159.png)
![4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461167.png)

![1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4461178.png)
